GSK2606414

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK2606414是一种强效且选择性的蛋白激酶R样内质网激酶(PERK)抑制剂。该酶参与与癌症和神经退行性疾病相关的各种过程。This compound通过抑制PERK通路(是未折叠蛋白反应(UPR)通路的一部分)在治疗朊病毒病和阿尔茨海默病等疾病方面表现出希望 .

科学研究应用

GSK2606414具有广泛的科学研究应用,包括:

化学: 用作研究PERK通路及其在细胞应激反应中的作用的工具化合物。

生物学: 研究PERK抑制对细胞过程的影响,包括蛋白质合成和细胞凋亡。

医学: 探索治疗神经退行性疾病、癌症和缺血性疾病的潜在治疗应用。

作用机制

GSK2606414通过选择性抑制PERK酶发挥其作用。PERK是未折叠蛋白反应通路的关键参与者,该通路在内质网应激条件下被激活。通过抑制PERK,this compound阻止了真核起始因子2α(eIF2α)的磷酸化,从而减少了蛋白质合成并缓解了细胞应激。这种机制在朊病毒病和阿尔茨海默病等疾病中尤为重要,在这些疾病中,蛋白质错误折叠和聚集很突出 .

类似化合物:

KIRA6: 另一种靶向未折叠蛋白反应通路的抑制剂,专门抑制肌醇需求酶1(IRE1)的激酶活性。

GSK2656157: 一种类似的PERK抑制剂,具有相当的效力和选择性。

独特性: this compound在其对PERK的高选择性方面是独一无二的,优于其他激酶,使其成为研究PERK在各种疾病中的特定作用的宝贵工具。它能够穿过血脑屏障和口服生物利用度进一步提高了其作为治疗剂的潜力 .

生化分析

Biochemical Properties

GSK2606414 interacts with several enzymes and proteins, most notably PERK and ATF4 . The compound inhibits the PERK/eIF2α pathway, which is responsible for transient arrest in translation to counter the enhanced levels of misfolded or unfolded proteins in the endoplasmic reticulum (ER) following any acute condition .

Cellular Effects

This compound has been shown to ameliorate ischemia-induced neuronal damage by preventing additional neuronal loss, minimizing brain infarct, reducing brain edema, and preventing neurological symptoms from appearing . It also improves neurobehavioral deficits and reduces pyknotic neurons in ischemic rats .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PERK/ATF4/CHOP pathway . This inhibition prevents a prolonged decline in global protein synthesis that can lead to synaptic failure and neuronal death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving cerebral ischemia in rats . The compound was found to decrease glial activation and apoptotic protein mRNA expression while enhancing the synaptic protein mRNA expression in rat brain following cerebral ischemia .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound can induce cell death in a KIT signaling-dependent mast cell leukemia cell line at nanomolar concentrations .

Metabolic Pathways

This compound is involved in the unfolded protein response (UPR) pathway, specifically the PERK/eIF2α branch . This pathway is activated in response to an accumulation of unfolded or misfolded proteins in the ER .

Transport and Distribution

It is known that the compound can penetrate the blood-brain barrier, which suggests it may be transported and distributed via the circulatory system .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it interacts with the PERK/eIF2α pathway . This localization allows it to effectively inhibit this pathway and reduce the accumulation of unfolded or misfolded proteins in the ER .

准备方法

合成路线和反应条件: GSK2606414是通过多步化学过程合成的。关键步骤包括形成吡咯并嘧啶核心,然后引入吲哚啉基和三氟甲基苯基基团。反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的化学转化。

工业生产方法: 在工业环境中,this compound的生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型: GSK2606414主要经历其官能团典型的反应,包括:

氧化: 该化合物可能发生氧化反应,特别是在吲哚啉基团上。

还原: 还原反应可能发生在吡咯并嘧啶核心上。

取代: 在三氟甲基苯基基团上可能发生取代反应。

常用试剂和条件:

氧化: 常见的氧化剂,如过氧化氢或高锰酸钾。

还原: 还原剂,如硼氢化钠或氢化锂铝。

取代: 在受控条件下卤化剂或亲核试剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而取代可以引入各种官能团 .

相似化合物的比较

KIRA6: Another inhibitor targeting the unfolded protein response pathway, specifically inhibiting the kinase activity of inositol-requiring enzyme 1 (IRE1).

GSK2656157: A similar PERK inhibitor with comparable potency and selectivity.

Uniqueness: GSK2606414 is unique in its high selectivity for PERK over other kinases, making it a valuable tool for studying the specific role of PERK in various diseases. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its potential as a therapeutic agent .

属性

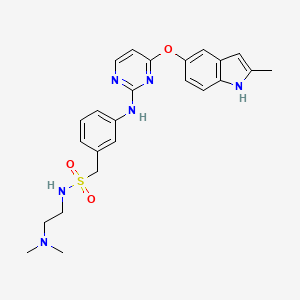

IUPAC Name |

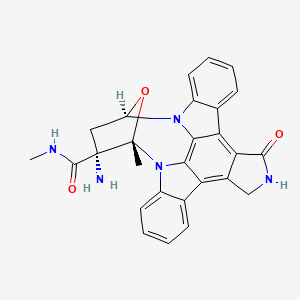

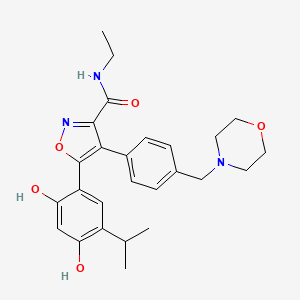

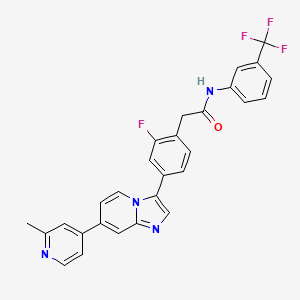

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVRXARNAVBTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337531-36-8 |

Source

|

| Record name | 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-2606414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2606414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

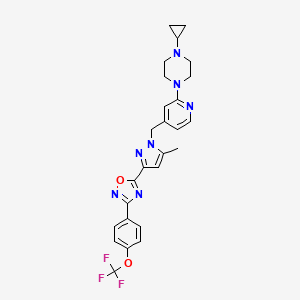

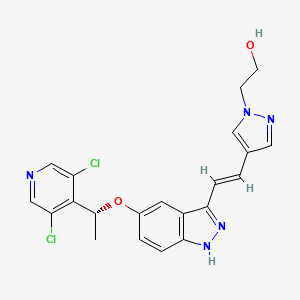

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)

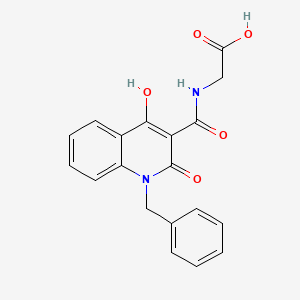

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)